1,4-Diiodo-2-nitrobenzene

Description

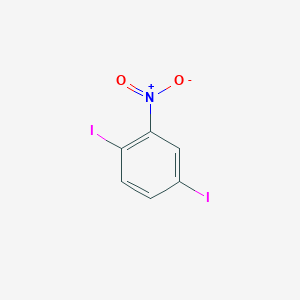

1,4-Diiodo-2-nitrobenzene (CAS: 89488-57-3) is a halogenated aromatic compound characterized by a benzene ring substituted with two iodine atoms at the 1- and 4-positions and a nitro group at the 2-position. Its molecular formula is C₆H₃I₂NO₂, with a molecular weight of 358.90 g/mol (calculated from atomic masses). The iodine substituents confer high molecular density and polarizability, making it useful in crystallography and cross-coupling reactions. It is stored at 4°C to maintain stability, as indicated by chemical suppliers .

Properties

IUPAC Name |

1,4-diiodo-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3I2NO2/c7-4-1-2-5(8)6(3-4)9(10)11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNAMUUCHNYHBEV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)[N+](=O)[O-])I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3I2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10458174 | |

| Record name | 1,4-Diiodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89488-57-3 | |

| Record name | 1,4-Diiodo-2-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10458174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,4-Diiodo-2-nitrobenzene can be synthesized through several methods. One common approach involves the nitration of 1,4-diiodobenzene. The nitration reaction typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2 position of the benzene ring.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to minimize by-products and ensure efficient production.

Chemical Reactions Analysis

Types of Reactions: 1,4-Diiodo-2-nitrobenzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atoms in this compound can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide and potassium hydroxide.

Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents such as tin(II) chloride and hydrochloric acid.

Oxidation Reactions: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium methoxide in methanol, potassium hydroxide in ethanol.

Reduction: Tin(II) chloride in hydrochloric acid, catalytic hydrogenation.

Oxidation: Potassium permanganate, chromium trioxide.

Major Products Formed:

Substitution: Various substituted benzene derivatives.

Reduction: 1,4-Diiodo-2-aminobenzene.

Oxidation: Oxidized nitrobenzene derivatives.

Scientific Research Applications

1,4-Diiodo-2-nitrobenzene has several applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various substituted benzene compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a diagnostic agent.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,4-diiodo-2-nitrobenzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the iodine atoms can undergo substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share a nitro-substituted benzene backbone but differ in substituents, leading to variations in properties and applications:

1,4-Diamino-2-nitrobenzene (2-NPPD)

- CAS: Not explicitly provided.

- Molecular Formula : C₆H₆N₄O₂.

- Molecular Weight : ~166.13 g/mol.

- Substituents: Amino groups (-NH₂) at 1- and 4-positions, nitro (-NO₂) at 2-position.

- Properties: Electron-donating amino groups increase reactivity toward electrophilic substitution. Used in hair dyes and cosmetics (e.g., oxidative coloring agents) . Toxicity: Documented repeated-dose oral toxicity in toxicological studies, necessitating regulated use .

1,4-Diacetamino-2-nitrobenzene

- CAS : 5345-53-7.

- Molecular Formula : C₁₀H₁₁N₃O₄.

- Molecular Weight : 237.21 g/mol.

- Substituents: Acetamide groups (-NHCOCH₃) at 1- and 4-positions, nitro (-NO₂) at 2-position.

- Properties :

Methyl 4-Cyano-2-fluorobenzoate

- CAS : 175596-01-5.

- Molecular Formula: C₉H₆FNO₂.

- Molecular Weight : 179.15 g/mol.

- Substituents: Cyano (-CN) at 4-position, fluorine (-F) at 2-position, ester (-COOCH₃) at 1-position.

- Properties: Fluorine and cyano groups impart electron-withdrawing effects, directing reactivity for pharmaceutical intermediates. Contrasts with 1,4-diiodo-2-nitrobenzene in lacking heavy atoms, reducing utility in crystallography .

Comparative Data Table

Key Findings and Insights

Substituent Effects: Electron-withdrawing groups (e.g., -NO₂, -I) dominate in this compound, directing meta/para reactivity in electrophilic substitutions. In contrast, electron-donating groups (-NH₂, -NHAc) in analogues increase ring activation . Heavy atoms (I): Enhance X-ray diffraction quality, making this compound valuable in crystallography (aligned with SHELX software applications in structural refinement ).

Reactivity and Applications: The diiodo derivative’s iodine atoms enable Ullmann or Suzuki couplings, useful in synthesizing biaryl compounds. 1,4-Diamino-2-nitrobenzene’s toxicity limits its use to regulated cosmetic applications, whereas the diacetamido variant’s solubility favors lab-scale synthesis .

Physical Properties :

- Higher molecular weight and density in the diiodo compound correlate with elevated melting points (inferred from halogenated analogues) compared to lighter derivatives.

Biological Activity

1,4-Diiodo-2-nitrobenzene (C6H3I2NO2) is an aromatic compound that has garnered attention in various fields of biological research due to its potential antimicrobial and anticancer properties. This article explores the biological activity of this compound, highlighting its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound consists of a benzene ring with two iodine atoms at the 1 and 4 positions and a nitro group at the 2 position. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound in both synthetic chemistry and biological applications.

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been studied for its effectiveness against various bacterial strains, including those resistant to conventional antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with essential metabolic processes.

Anticancer Potential

The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells through the generation of reactive oxygen species (ROS) and the activation of caspase pathways. This suggests a potential role in cancer therapy, particularly for tumors that are resistant to standard treatments.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Aromatic Substitution : The presence of iodine and nitro groups enhances the electrophilicity of the benzene ring, facilitating reactions with nucleophiles.

- Formation of Reactive Intermediates : The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, disrupting normal cellular functions.

- Oxidative Stress Induction : The generation of ROS leads to oxidative stress in cells, contributing to apoptosis in cancer cells.

Case Studies

-

Antibacterial Activity Study

A study conducted on various bacterial strains demonstrated that this compound exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were significantly lower than those for commonly used antibiotics, indicating its potential as a novel antimicrobial agent. -

Cancer Cell Line Research

In vitro experiments using human cancer cell lines showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

Research Findings Summary Table

Future Directions

Future research on this compound should focus on:

- In Vivo Studies : Conducting animal studies to evaluate the efficacy and safety profile.

- Mechanistic Studies : Further elucidating the precise mechanisms by which this compound exerts its biological effects.

- Formulation Development : Exploring potential formulations for therapeutic use in antimicrobial or anticancer treatments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.